Silica

Description

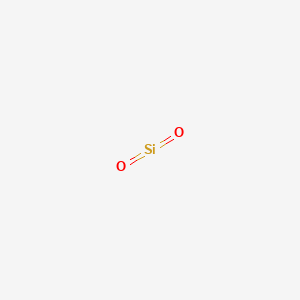

Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Fundamental Properties of Amorphous Silica for Drug Development

Abstract

Amorphous silica (a-SiO₂), a non-crystalline form of silicon dioxide, is a cornerstone material in advanced drug development and pharmaceutical sciences. Its unique combination of structural, physicochemical, and chemical properties, alongside its excellent biocompatibility, makes it an invaluable excipient and a versatile platform for sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the fundamental properties of amorphous this compound, offering researchers, scientists, and drug development professionals the foundational knowledge required to harness its full potential. We will delve into its disordered atomic structure, mechanical robustness, thermal behavior, optical clarity, and crucially, its rich surface chemistry, which is pivotal for drug loading and targeted delivery. This document is structured to provide not just descriptive information, but also the causality behind its behavior and the practical methodologies for its characterization.

The Amorphous Structure: A Foundation of Randomness and Porosity

Unlike its crystalline counterpart, quartz, which exhibits a highly ordered, repeating lattice of silicon-oxygen tetrahedra, amorphous this compound is defined by a lack of long-range order.[1][2] The fundamental building block remains the SiO₄ tetrahedron, where one silicon atom is covalently bonded to four oxygen atoms.[3][4] However, in the amorphous state, these tetrahedra are linked together in a random, disordered network, resulting in variable Si-O-Si bond angles and distances.[3][5] This intrinsic randomness is the source of many of its most useful properties.

This disordered arrangement leads to a structure with lower density compared to crystalline this compound (typically around 2.196 g/cm³) and a significant amount of free volume.[1] This free volume manifests as a porous network, a critical feature for drug delivery applications. The porosity can range from microporous (<2 nm) to mesoporous (2-50 nm), and can be controlled during synthesis.[6] The vast internal surface area, which can range from 50 to over 1000 m²/g depending on the type (e.g., fumed vs. precipitated this compound), provides a high loading capacity for active pharmaceutical ingredients (APIs).[4]

Caption: Random network of SiO₄ tetrahedra in amorphous this compound.

Physicochemical Properties: A Technical Overview

The unique structural characteristics of amorphous this compound give rise to a distinct set of mechanical, thermal, and optical properties that are essential for its role in pharmaceutical manufacturing and performance.

Mechanical Properties

Amorphous this compound exhibits good mechanical strength and hardness, making it a durable excipient capable of withstanding the stresses of tablet compression and other manufacturing processes.[1][7] Its high dielectric strength also makes it an excellent electrical insulator.[1][7]

Table 1: Key Mechanical Properties of Amorphous this compound

| Property | Typical Value | Significance in Drug Development |

| Young's Modulus | 71.69 GPa[8] | Determines the material's stiffness; important for the mechanical integrity of solid dosage forms. |

| Shear Modulus | 30.49 GPa[8] | Relates to the material's resistance to shearing forces during powder flow and compaction. |

| Bulk Modulus | 36.84 GPa[8] | Describes resistance to compression, a key parameter in tablet formulation. |

| Poisson's Ratio | 0.18[8] | Characterizes the material's tendency to expand in directions perpendicular to compression. |

| Vickers Hardness | 8,900 MPa[9] | Indicates resistance to scratching and abrasion, ensuring particle integrity during processing. |

Note: These values can vary depending on the specific form of amorphous this compound (e.g., fumed, precipitated, gel) and its density.

Thermal Properties

Amorphous this compound is known for its low thermal conductivity and low coefficient of thermal expansion, contributing to its stability during thermal processing steps like drying or melt extrusion.

Table 2: Key Thermal Properties of Amorphous this compound

| Property | Typical Value | Significance in Drug Development |

| Thermal Conductivity | ~1.38 W/m·K[9][10] | Low heat transfer protects thermally sensitive APIs during processing. |

| Coefficient of Thermal Expansion | ~5.8 x 10⁻⁷ /°C (30-200°C)[9] | Ensures dimensional stability over a range of temperatures. |

| Softening Point | ~1720 °C[9] | High-temperature resistance allows for use in a wide variety of manufacturing processes. |

| Glass Transition Temperature (Tg) | ~1450 K (1177 °C)[11] | Marks the transition from a hard, glassy state to a more rubbery state. |

Optical Properties

In its pure form, amorphous this compound is highly transparent to visible light and even into the ultraviolet (UV) and infrared (IR) regions.[12] This property is advantageous for certain analytical techniques and for applications where clarity of the final formulation is desired. The refractive index is typically around 1.46. While individual particles can scatter light, making powders appear white, the intrinsic material is clear.[13]

Surface Chemistry: The Key to Functionality

For drug development, the most critical aspect of amorphous this compound is its surface chemistry. The surface is not inert; it is populated by silanol groups (Si-OH) and siloxane bridges (Si-O-Si).[4][14] The density and type of these silanol groups dictate the surface's hydrophilicity, acidity, and, most importantly, its ability to interact with and be functionalized by other molecules.[15][16]

Silanol groups can be categorized as:

-

Isolated silanols: Single Si-OH groups.

-

Geminal silanols: Two Si-OH groups attached to the same silicon atom.

-

Vicinal silanols: Si-OH groups on adjacent silicon atoms that can interact via hydrogen bonding.[14]

The concentration of these groups can be modified by thermal treatment; heating leads to dehydroxylation (condensation of silanols to form siloxane bridges), making the surface more hydrophobic.[14][16] Conversely, exposure to water can rehydroxylate the surface.[4] This tunable surface chemistry is the reason amorphous this compound is so versatile. It allows for:

-

API Adsorption: The silanol groups provide sites for hydrogen bonding with drug molecules, enabling high drug loading.

-

Surface Functionalization: The reactive silanol groups can be used to covalently attach targeting ligands, polymers (like PEG), or other functional moieties to create advanced, targeted drug delivery systems.[17]

-

Wettability Control: Modifying the surface can control the release kinetics of a drug by altering the interaction with physiological fluids.

Caption: Types of functional groups on the this compound surface.

Biocompatibility and Safety

Amorphous this compound has been granted "Generally Recognized As Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA) for many applications, including as a food additive.[18] Its biocompatibility is a major reason for its widespread use in pharmaceuticals. When administered, it is largely inert and can be excreted from the body.[17] The dissolution of amorphous this compound in aqueous environments forms non-toxic monosilicic acid.[4] This favorable safety profile, combined with its functional properties, makes it an ideal candidate for developing novel drug delivery systems that aim to improve therapeutic efficacy while minimizing side effects.[18][19][20]

Key Characterization Methodologies

To properly utilize amorphous this compound, a thorough characterization of its properties is essential. The choice of technique is driven by the property being investigated. A typical workflow ensures that the material meets specifications for its intended application.

Caption: Workflow for characterizing amorphous this compound.

Protocol: X-ray Diffraction (XRD) for Amorphous Structure Confirmation

-

Objective: To verify the non-crystalline (amorphous) nature of the this compound sample. Crystalline this compound forms (e.g., quartz, cristobalite) can have different toxicological profiles and must be absent.

-

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is gently packed into a sample holder to create a flat, level surface.

-

Instrument Setup: The sample is placed in a powder X-ray diffractometer. Set the instrument to use Cu Kα radiation (λ ≈ 0.154 nm).[21]

-

Data Acquisition: Scan a wide 2θ range (e.g., 10° to 80°) with a slow step size to acquire the diffraction pattern.

-

Data Analysis:

-

Expected Result (Amorphous): The pattern will show a broad, diffuse hump (a "halo") centered around 20-25° 2θ, with no sharp, well-defined peaks.[22][23]

-

Indication of Crystalline Impurity: The presence of sharp peaks would indicate contamination with crystalline this compound, requiring further investigation or rejection of the batch.

-

-

Protocol: Brunauer-Emmett-Teller (BET) Nitrogen Physisorption

-

Objective: To determine the specific surface area, pore volume, and pore size distribution, which are critical for predicting drug loading capacity and release kinetics.

-

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a sample tube.

-

Degassing: The sample is heated under vacuum (e.g., at 150-250°C for several hours) to remove adsorbed moisture and other surface contaminants.[21] This step is crucial for accurate measurements.

-

Analysis: The sample tube is transferred to an analysis station and cooled to liquid nitrogen temperature (-196°C). Nitrogen gas is incrementally introduced into the tube, and the amount of gas adsorbed onto the this compound surface at each pressure point is measured. A full adsorption-desorption isotherm is recorded.

-

Data Analysis:

-

Surface Area: The BET equation is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.35 P/P₀) to calculate the total surface area (m²/g).[21]

-

Pore Volume & Size: The Barrett-Joyner-Halenda (BJH) method or Density Functional Theory (DFT) models are applied to the desorption branch of the isotherm to calculate the total pore volume and the distribution of pore sizes.[24]

-

-

Conclusion

The fundamental properties of amorphous this compound—from its disordered, porous structure to its highly tunable surface chemistry—make it an exceptionally versatile and valuable material for scientists in drug development. Its mechanical and thermal stability ensures robustness during manufacturing, while its biocompatibility underpins its safety profile. By understanding the interplay between its structure, surface, and performance, and by employing rigorous characterization techniques, researchers can effectively leverage amorphous this compound to design and develop innovative pharmaceutical products, from improving the stability of simple formulations to engineering complex, targeted drug delivery systems.

References

-

ResearchGate. (n.d.). Atomic structure of amorphous this compound. (a) Schematic representation of... Retrieved from [Link]

-

ESRF. (n.d.). Optical properties of amorphous SiO2 near the fundamental absorption edge. Retrieved from [Link]

-

YouTube. (2025, April 19). What Are The Properties Of Amorphous this compound? - Chemistry For Everyone. Retrieved from [Link]

-

SciSpace. (n.d.). Structure and properties of amorphous this compound and its related materials. Retrieved from [Link]

-

ScienceDirect. (2000). The surface chemistry of amorphous this compound. Zhuravlev model. Retrieved from [Link]

-

ScienceDirect. (n.d.). Surface roughness–dependent thermal conductivity of amorphous this compound nanoparticles. Retrieved from [Link]

-

ACS Publications. (n.d.). A Comparison between the Optical Properties of Amorphous and Crystalline Monolayers of this compound Particles | Langmuir. Retrieved from [Link]

-

Transport and Communications Science Journal. (2025, May 15). MECHANICAL CHARACTERIZATION OF AMORPHOUS this compound MATERIAL AND NANOPARTICLE FORMATION VIA COMPUTATIONAL APPROACH. Retrieved from [Link]

-

NCBI. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound. Retrieved from [Link]

-

IOTA. (n.d.). Amorphous this compound – Structure, Synthesis, and Industrial Significance. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Amorphous this compound - Theoretical and Computational Biophysics Group. Retrieved from [Link]

-

The Journal of Chemical Physics. (2001, May 1). Structure and dynamics of amorphous this compound surfaces. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound-Based Amorphous Drug Delivery Systems. Retrieved from [Link]

-

ACS Publications. (2019, June 25). Understanding the Acidic Properties of the Amorphous Hydroxylated this compound Surface | The Journal of Physical Chemistry C. Retrieved from [Link]

-

ResearchGate. (2014, April 25). Bioinspired this compound as Drug Delivery Systems and their Biocompatibility. Retrieved from [Link]

-

Chula Digital Collections. (2014, July 1). Synthesis and characterization of amorphous this compound nanoparitcles from aqueous silicates uisng cationic surfactants. Retrieved from [Link]

-

SINTEF. (n.d.). Thermal conductivity of amorphous this compound nanoparticles. Retrieved from [Link]

-

NIH. (2022, April 9). Amorphous this compound fiber matrix biomaterials: An analysis of material synthesis and characterization for tissue engineering. Retrieved from [Link]

-

RSC Publishing. (2014, June 27). Bioinspired this compound as drug delivery systems and their biocompatibility. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Structure and Properties of Amorphous this compound and Its Related Materials: Recent Developments and Future Directions. Retrieved from [Link]

-

ResearchGate. (2025, August 9). The Surface Chemistry of Amorphous this compound. Zhuravlev Model. Retrieved from [Link]

-

SpringerLink. (n.d.). Characterization of Amorphous this compound-Based Materials Using DFT Computational Methods. Retrieved from [Link]

-

PubMed Central. (n.d.). An overview of the fundamentals of the chemistry of this compound with relevance to biosilicification and technological advances. Retrieved from [Link]

-

Frontiers. (n.d.). Applications and Biocompatibility of Mesoporous this compound Nanocarriers in the Field of Medicine. Retrieved from [Link]

-

ACS Publications. (n.d.). Specific Heat of Amorphous this compound within the Harmonic Approximation. Retrieved from [Link]

-

AIP Publishing. (2017, May 19). Thermal resistance between amorphous this compound nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanical properties of amorphous this compound. Retrieved from [Link]

-

ACS Publications. (2024, August 14). Synthesis, Characterization, and Application of Amorphous this compound–Aluminas Support for Fischer–Tropsch Wax Hydrocracking Catalysts | ACS Omega. Retrieved from [Link]

-

Cement Concrete & Aggregates Australia. (n.d.). Amorphous this compound Properties, Characterisation and Uses. Retrieved from [Link]

-

MDPI. (n.d.). Green Surfactant-Free Synthesis of Mesoporous this compound Materials via a Biomass-Derived Carboxylic Acid-Assisted Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Surface areas, pore volumes and pore diameters of this compound... Retrieved from [Link]

-

ResearchGate. (2025, August 6). Characterization of Synthetic Amorphous this compound (SAS) Used in the Ceramics Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound, Amorphous this compound. Retrieved from [Link]

-

IEEE Xplore. (n.d.). Measurements of optical properties for thin amorphous silicon films using spectroscopic ellipsometry. Retrieved from [Link]

-

American Chemical Society. (n.d.). High Surface-Area this compound with Controlled Pore Size Prepared from Nanocomposite of this compound and Citric Acid. Retrieved from [Link]

-

New Jersey Institute of Technology. (n.d.). Optical properties of amorphous silicon and silicon dioxide. Retrieved from [Link]

-

Tosoh Corporation. (n.d.). Optical this compound Glass. Retrieved from [Link]

-

ResearchGate. (n.d.). The surface area and pore characteristics of the this compound samples. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. An overview of the fundamentals of the chemistry of this compound with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amorphous this compound fiber matrix biomaterials: An analysis of material synthesis and characterization for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amorphous this compound [ks.uiuc.edu]

- 8. tcsj.utc.edu.vn [tcsj.utc.edu.vn]

- 9. tosoh.com [tosoh.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hasyweb.desy.de [hasyweb.desy.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. psec.uchicago.edu [psec.uchicago.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Applications and Biocompatibility of Mesoporous this compound Nanocarriers in the Field of Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Bioinspired this compound as drug delivery systems and their biocompatibility - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB00510D [pubs.rsc.org]

- 20. pharmaexcipients.com [pharmaexcipients.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. "Synthesis and characterization of amorphous this compound nanoparitcles from " by M Abou Rida and F Harb [digital.car.chula.ac.th]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Crystalline and Amorphous Silica: Structure, Properties, and Pharmaceutical Applications

Abstract

Silicon dioxide (SiO₂), or silica, is a ubiquitous material in the pharmaceutical sciences, utilized in roles ranging from excipients to sophisticated drug delivery vehicles. The utility of this compound is profoundly dictated by its solid-state structure, which exists in two primary forms: crystalline and amorphous. While chemically identical, their distinct atomic arrangements impart vastly different physicochemical and toxicological properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core differences between crystalline and amorphous this compound, the causal relationships between their structures and functional properties, and the validated methodologies for their characterization. A significant focus is placed on the application of amorphous this compound, particularly mesoporous this compound nanoparticles (MSNs), in advanced drug delivery, highlighting its role in enhancing the bioavailability of poorly soluble compounds.

The Foundational Divergence: Atomic Structure

The fundamental distinction between crystalline and amorphous this compound lies in the arrangement of their constituent silicon and oxygen atoms. This arrangement is defined by the presence or absence of long-range order.

-

Crystalline this compound: In crystalline forms such as α-quartz, the silicon and oxygen atoms are arranged in a highly ordered, repeating three-dimensional lattice structure.[1][2] Each silicon atom is tetrahedrally coordinated to four oxygen atoms, and these tetrahedra are linked in a regular, predictable pattern that extends over long distances.[2] This long-range order is the defining characteristic of a crystal.[3][4]

-

Amorphous this compound: Conversely, amorphous this compound lacks this long-range periodic arrangement.[1][2] While it maintains short-range order—the local tetrahedral arrangement of four oxygen atoms around a central silicon atom is largely preserved—this order does not repeat periodically over long distances.[5] The network of SiO₄ tetrahedra is random and disordered, resulting in variations in bond angles and lengths.[5] This disordered structure is characteristic of glasses and gels.

.

Caption: Atomic arrangement in crystalline vs. amorphous this compound.

Physicochemical Properties: A Tale of Two Structures

The structural differences directly translate into distinct physicochemical properties, which are critically important for pharmaceutical development. Amorphous this compound's unique characteristics make it a highly valuable material for formulation science, especially for enhancing the delivery of poorly water-soluble drugs.[6]

| Property | Crystalline this compound (e.g., Quartz) | Amorphous this compound (e.g., Fumed, Mesoporous) | Causality & Pharmaceutical Relevance |

| Biocompatibility/Toxicity | Hazardous: Inhalation of respirable crystalline this compound can cause silicosis and is classified as a human carcinogen.[3] | Generally Recognized as Safe (GRAS): Biocompatible and non-toxic, making it suitable for oral and other routes of administration.[7] | The sharp, rigid crystal edges of crystalline this compound cause persistent lung inflammation. The disordered, often spherical nature of synthetic amorphous this compound is well-tolerated by biological systems. This is the most critical differentiator for pharmaceutical use. |

| Solubility | Low: For α-quartz, approx. 6-11 ppm in water at 25°C.[8][9] | Higher: Approx. 70-150 ppm in water at 25°C.[8][9][10] | The disordered, higher-energy atomic structure of amorphous this compound is thermodynamically less stable, leading to greater solubility compared to the highly stable, low-energy crystalline lattice.[6] This property is leveraged to create supersaturated drug solutions. |

| Dissolution Rate | Very Slow. [11] | Significantly Faster than crystalline forms.[6][11] | The higher solubility and often much larger surface area of amorphous this compound particles lead to a more rapid dissolution process. The rate can be complex and is influenced by factors like electrolytes.[12][13][14] |

| Surface Area | Low: Typically < 10 m²/g for ground quartz. | High to Very High: Fumed this compound (50-400 m²/g); Mesoporous this compound (700-1200 m²/g).[15] | The porous network inherent to many synthetic amorphous silicas (especially mesoporous this compound) provides a vast surface area for drug adsorption and interaction. |

| Surface Chemistry | Lower density of surface silanol (Si-OH) groups. | High density of surface silanol (Si-OH) groups. [16][17] | The disordered surface of amorphous this compound presents a higher concentration of reactive silanol groups, which are key for surface functionalization, drug loading via hydrogen bonding, and interactions with biological molecules.[16][17][18] |

The Role of Amorphous this compound in Drug Delivery

The favorable properties of amorphous this compound, particularly its high surface area, tunable pore structure, and biocompatibility, have made it a cornerstone of modern drug delivery research, primarily through Mesoporous this compound Nanoparticles (MSNs).

Mechanism of Bioavailability Enhancement

Many new chemical entities (NCEs) are poorly water-soluble, which limits their absorption and bioavailability. Amorphous solid dispersions (ASDs) are a key strategy to overcome this challenge.[6] MSNs act as highly effective carriers to create stable ASDs through two primary mechanisms:

-

Stabilization of the Amorphous Drug State: When a drug is loaded into the nano-sized pores of MSNs, the confinement effect and interactions (e.g., hydrogen bonding) with the this compound surface prevent the drug molecules from rearranging into their stable, less soluble crystalline form.[6]

-

Generation of Supersaturated Solutions: Upon administration, the MSN carrier protects the amorphous drug from premature crystallization. As the drug is released, it can form a supersaturated solution, where the drug concentration temporarily exceeds its crystalline solubility limit, creating a large concentration gradient that drives absorption.[6]

Drug Loading and Release

The high surface area and large pore volume of MSNs allow for a high drug loading capacity.[19] Loading is typically achieved through solvent-based methods where the drug is dissolved and impregnated into the pores.[7][20]

Drug Release Mechanisms:

-

Diffusion-Controlled Release: The drug diffuses out of the mesopores into the surrounding medium. The release rate can be tuned by altering pore size and particle morphology.[20]

-

Surface Interaction-Mediated Release: The strength of the interaction between the drug and the this compound surface (e.g., hydrogen bonds with silanol groups) influences the release kinetics. Stronger interactions lead to a more sustained release profile.[18]

-

Stimuli-Responsive Release: The external surface of MSNs can be functionalized with "gatekeepers" that block the pores and release the drug only in response to specific triggers like pH changes, enzymes, or redox potential, enabling targeted drug delivery.[7]

Caption: Workflow of MSN-based drug delivery for bioavailability enhancement.

Essential Characterization Protocols

Distinguishing between crystalline and amorphous this compound and characterizing their properties requires a suite of analytical techniques. Adherence to validated protocols is essential for regulatory compliance and scientific rigor.

Protocol: X-Ray Diffraction (XRD) for Crystallinity Assessment

Causality: XRD is the definitive technique for identifying crystallinity. Crystalline materials have a periodic atomic lattice that diffracts X-rays at specific angles (Bragg's Law), producing sharp, intense peaks.[1][2][3] Amorphous materials lack this long-range order, causing X-rays to scatter diffusely, resulting in a broad, hump-like feature in the diffraction pattern.[1][2][3]

Methodology:

-

Sample Preparation: Gently grind the this compound sample to a fine, homogeneous powder (typically <10 µm) using an agate mortar and pestle to ensure random crystal orientation.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim to prevent height errors.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα (λ = 1.54 Å).

-

Scan Range (2θ): A wide range, such as 5° to 80°, is used to capture all relevant peaks for crystalline phases and the broad hump for amorphous content.

-

Step Size: A small step size (e.g., 0.02°) is used to ensure good resolution.

-

Dwell Time: A sufficient time per step (e.g., 1-2 seconds) is needed to achieve a good signal-to-noise ratio.

-

-

Data Acquisition: Run the XRD scan.

-

Analysis:

-

Crystalline: Compare the positions and intensities of the sharp diffraction peaks to reference patterns from databases (e.g., ICDD) to identify the specific crystalline polymorph (e.g., α-quartz).

-

Amorphous: Observe for the presence of a broad, non-distinct hump, typically centered around 20-25° 2θ for this compound.[3]

-

Mixtures: The pattern will show sharp peaks superimposed on a broad hump.

-

Protocol: Scanning Electron Microscopy (SEM) for Morphology

Causality: SEM provides high-resolution images of the sample's surface topography, revealing particle size, shape, and aggregation state. This is crucial for understanding how the material will behave in formulations (e.g., flowability) and biological systems.

Methodology:

-

Sample Preparation (Dispersion):

-

Mounting:

-

Place a small droplet of the suspension onto an SEM stub covered with conductive carbon tape.[21]

-

Allow the solvent to evaporate completely in a dust-free environment. For dry powders, a "flick method" can be used where a small amount of powder on a swab is gently flicked over the stub to achieve a fine dispersal.[22]

-

-

Coating:

-

This compound is non-conductive and requires a thin coating of a conductive material (e.g., gold, platinum, or carbon) to prevent charging under the electron beam.

-

Place the stub in a sputter coater and deposit a thin layer (typically 5-10 nm).

-

-

Imaging:

-

Load the sample into the SEM chamber.

-

Use an appropriate accelerating voltage (e.g., 5-15 kV) and working distance to obtain clear images. Capture images at various magnifications to assess both individual particle morphology and the overall sample landscape.

-

Protocol: N₂ Adsorption-Desorption (BET Analysis) for Surface Area and Porosity

Causality: The Brunauer-Emmett-Teller (BET) method uses the physical adsorption of nitrogen gas on the surface of the material at cryogenic temperatures to determine the specific surface area. The analysis of the full adsorption-desorption isotherm can also provide information on pore volume and pore size distribution (using BJH or DFT models), which are critical parameters for drug loading capacity in MSNs.[15]

Methodology:

-

Sample Preparation (Degassing):

-

Accurately weigh a sufficient amount of the this compound sample (e.g., 50-100 mg) into a sample tube.

-

Degas the sample under vacuum at an elevated temperature (e.g., 120-200°C for several hours) to remove any adsorbed moisture and other contaminants from the surface. For drug-loaded samples, use a lower temperature (e.g., 40-60°C) to avoid degrading the API.[15]

-

-

Analysis:

-

Transfer the degassed sample tube to the analysis port of the instrument.

-

Immerse the tube in a liquid nitrogen bath (77 K).

-

The instrument will then introduce controlled doses of nitrogen gas to the sample and measure the amount adsorbed at various relative pressures (P/P₀).

-

-

Data Processing:

-

Surface Area: The BET equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.35 to calculate the total surface area (m²/g).

-

Pore Volume & Size: The Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) models are applied to the desorption branch of the isotherm to determine the pore volume and calculate the pore size distribution.

-

A Note on Surface Chemistry: The Role of Silanol Groups

The surface of this compound, particularly amorphous this compound, is terminated by silanol groups (Si-OH).[16] These groups can be isolated, vicinal (on adjacent silicon atoms), or geminal (two on the same silicon atom).[23] The density of these hydrophilic groups is a critical factor in drug delivery.

-

Protein Adsorption: The negatively charged surface of deprotonated silanols at physiological pH can drive electrostatic interactions with positively charged domains on proteins, which is a primary mechanism for protein adsorption.[24][25][26]

-

Drug Loading: Silanol groups provide sites for hydrogen bonding with drug molecules, facilitating adsorption and influencing loading capacity.[18]

-

Surface Functionalization: These groups are reactive sites that can be used to covalently attach various organic moieties to alter surface properties, such as making the surface more hydrophobic or for attaching targeting ligands.[18]

The density of surface silanols is generally higher on amorphous this compound than on crystalline forms and can be quantified using techniques like thermogravimetric analysis coupled with infrared spectroscopy (TG-IR).[17] For fully hydroxylated amorphous this compound, the silanol density is approximately 4.6 to 4.9 OH/nm², though values can be higher for precipitated silicas.[16][17]

Conclusion

The choice between crystalline and amorphous this compound is not trivial; it is a decision with profound implications for product performance and safety. For pharmaceutical applications, the distinction is unequivocal: the hazardous nature of crystalline this compound renders it unsuitable for most therapeutic uses, while the biocompatibility and versatile properties of synthetic amorphous this compound make it an invaluable tool. As demonstrated in this guide, amorphous this compound, especially in its mesoporous nanoparticle form, offers a sophisticated platform for solving critical drug development challenges, most notably the poor solubility of new drug candidates. A thorough understanding of the structure-property relationships and the application of rigorous, validated characterization protocols are paramount for scientists and researchers aiming to harness the full potential of this remarkable material.

References

-

Recent advances in mesoporous this compound nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications. (n.d.). Frontiers. Retrieved from [Link]

-

Schmidt-Winkel, P., et al. (2000). Microemulsion Templates for Mesoporous this compound. Langmuir, 16(3), 1023-1029. Retrieved from [Link]

-

Understanding the Effect of Functionalization on Loading Capacity and Release of Drug from Mesoporous this compound Nanoparticles: A Computationally Driven Study. (2022, March 4). ACS Omega. Retrieved from [Link]

-

Synthesis and Characterization of Mesoporous this compound Nanoparticles Loaded with P-Cymene against Rice Bacterial Blight. (n.d.). MDPI. Retrieved from [Link]

-

Mechanistic Study of the Adsorption and Desorption of Proteins on this compound. (2012, September 18). CaltechTHESIS. Retrieved from [Link]

-

Mesoporous this compound nanoparticles as a drug delivery mechanism. (n.d.). ResearchGate. Retrieved from [Link]

-

Mesoporous this compound Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Structural Determinants for Protein adsorption/non-adsorption to this compound Surface. (2013, November 25). National Center for Biotechnology Information. Retrieved from [Link]

-

Competitive inhibition of protein adsorption to this compound surfaces by their coating with high density charge polyelectrolytes. (n.d.). PubMed. Retrieved from [Link]

-

Preparation and Characterization of Rifampin Loaded Mesoporous this compound Nanoparticles as a Potential System for Pulmonary Drug Delivery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Kinetics of amorphous this compound dissolution and the paradox of the this compound polymorphs. (n.d.). PNAS. Retrieved from [Link]

-

Equilibrium solubility of quartz (solid line) and amorphous this compound... (n.d.). ResearchGate. Retrieved from [Link]

-

Structural determinants for protein adsorption/non-adsorption to this compound surface. (2013, November 25). PubMed. Retrieved from [Link]

-

Surface chemical heterogeneity modulates this compound surface hydration. (2018, March 5). National Center for Biotechnology Information. Retrieved from [Link]

-

Kinetics of Amorphous this compound Dissolution and the Paradox of the this compound Polymorphs. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Quantification of Water and Silanol Species on Various Silicas by Coupling IR Spectroscopy and in-Situ Thermogravimetry. (2009, April 23). ACS Publications. Retrieved from [Link]

-

SEM: Sample Mounting for Nanoparticles or Particles in Suspension. (2020, May 31). YouTube. Retrieved from [Link]

-

A Comparative Study of the Pharmaceutical Properties between Amorphous Drugs Loaded-Mesoporous this compound and Pure Amorphous Drugs Prepared by Solvent Evaporation. (2022, June 9). National Center for Biotechnology Information. Retrieved from [Link]

-

Kinetics of amorphous this compound dissolution and the paradox of the this compound polymorphs. (2008, July 22). PNAS. Retrieved from [Link]

-

How can I observe difference between amorphous materials and crystalline materials? (2016, February 9). ResearchGate. Retrieved from [Link]

-

(PDF) Density of silanol groups on the surface of this compound precipitated from a hydrothermal solution. (2025, August 5). ResearchGate. Retrieved from [Link]

-

What is the difference between XRD pattern of amorphous and crystalline material? (2012, October 19). ResearchGate. Retrieved from [Link]

-

Preparing Powders for Scanning Electron Microscopy. (n.d.). Nanoscience Instruments. Retrieved from [Link]

-

The Dissolution Kinetics of Amorphous this compound Into Sodium Chloride Solutions: Effects of Temperature and Ionic Strength. (2025, September 9). ResearchGate. Retrieved from [Link]

-

Solubility of amorphous this compound and quartz at the vapour pressures of the solutions... (n.d.). ResearchGate. Retrieved from [Link]

-

How Does XRD Differentiate Between Amorphous And Crystalline Materials? (2025, August 25). YouTube. Retrieved from [Link]

-

XRD for Amorphous and Crystalline Polymers - What to Look For. (n.d.). Drawell. Retrieved from [Link]

-

The solubility of amorphous this compound in water at high temperatures and high pressures. (n.d.). Mineralogical Society of America. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. rigaku.com [rigaku.com]

- 6. A Comparative Study of the Pharmaceutical Properties between Amorphous Drugs Loaded-Mesoporous this compound and Pure Amorphous Drugs Prepared by Solvent Evaporation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mesoporous this compound Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. minsocam.org [minsocam.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Preparation and Characterization of Rifampin Loaded Mesoporous this compound Nanoparticles as a Potential System for Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Surface chemical heterogeneity modulates this compound surface hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]